

Spectroscopic Characterization of 6-Methylquinoline-5-carbaldehyde: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	6-Methylquinoline-5-carbaldehyde
CAS No.:	1211489-16-5
Cat. No.:	B567779

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Introduction

6-Methylquinoline-5-carbaldehyde is a substituted quinoline derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold and the aldehyde functional group. A thorough spectroscopic characterization is paramount for unequivocal structure elucidation, purity assessment, and quality control. This guide provides a detailed predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Methylquinoline-5-carbaldehyde**. While direct experimental spectra for this specific molecule are not readily available in the public domain, this document leverages established spectroscopic principles and data from closely related analogues to offer a robust predictive framework for researchers.

The insights herein are designed to guide synthetic chemists in confirming the successful synthesis of the target compound and to provide a valuable reference for analytical scientists involved in its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the structure of **6-Methylquinoline-5-carbaldehyde** with atom numbering, which will be referenced throughout this guide.

Caption: Molecular structure of **6-Methylquinoline-5-carbaldehyde** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **6-Methylquinoline-5-carbaldehyde** is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
H-aldehyde	10.0 - 10.5	Singlet (s)	N/A	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
H2	8.8 - 9.0	Doublet of doublets (dd)	~4.5, ~1.5	This proton is adjacent to the nitrogen atom, leading to significant deshielding. It will show coupling to H3 and a smaller coupling to H4.
H4	8.2 - 8.4	Doublet of doublets (dd)	~8.5, ~1.5	This proton is deshielded by the ring current and will show coupling to H3 and a smaller long-range coupling to H2.
H3	7.5 - 7.7	Doublet of doublets (dd)	~8.5, ~4.5	Coupled to both H2 and H4.
H8	8.0 - 8.2	Doublet (d)	~8.5	Deshielded due to its peri-

				position relative to the nitrogen. Coupled to H7.
H7	7.6 - 7.8	Doublet (d)	~8.5	Coupled to H8.
CH ₃	2.5 - 2.7	Singlet (s)	N/A	The methyl protons are attached to the aromatic ring and will appear as a singlet.

Experimental Protocol for ¹H NMR:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are presented below.

Carbon	Predicted Chemical Shift (ppm)	Rationale
C=O (aldehyde)	190 - 195	The carbonyl carbon of the aldehyde is highly deshielded.
C2	150 - 152	Carbon adjacent to nitrogen.
C4	135 - 137	
C8a	148 - 150	Bridgehead carbon adjacent to nitrogen.
C4a	128 - 130	Bridgehead carbon.
C5	130 - 132	Carbon bearing the aldehyde group.
C6	138 - 140	Carbon bearing the methyl group.
C7	130 - 132	
C8	125 - 127	
C3	121 - 123	
CH ₃	20 - 22	Methyl carbon attached to an aromatic ring.

Experimental Protocol for ¹³C NMR:

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- **Data Acquisition:** Use a standard proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
- **Data Processing:** Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key vibrational frequencies for **6-Methylquinoline-5-carbaldehyde** are listed below.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
C-H (aromatic)	3050 - 3150	Medium	Stretching
C-H (aldehyde)	2820 - 2880 and 2720 - 2780	Medium to Weak	C-H Stretching (Fermi resonance)
C=O (aldehyde)	1690 - 1710	Strong	C=O Stretching
C=N (quinoline)	1600 - 1620	Medium	Stretching
C=C (aromatic)	1450 - 1580	Medium to Strong	Ring Stretching
C-H (methyl)	2920 - 2980	Medium	Asymmetric and Symmetric Stretching
C-H (methyl)	1370 - 1390	Medium	Bending

Experimental Protocol for IR Spectroscopy:

- Sample Preparation:
 - Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
 - Solid (as KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

- Molecular Ion ($M^{+\bullet}$): The molecular weight of **6-Methylquinoline-5-carbaldehyde** ($C_{11}H_9NO$) is 171.19 g/mol . A strong molecular ion peak is expected at $m/z = 171$.
- Key Fragmentation Patterns:
 - $[M-1]^+$ ($m/z = 170$): Loss of the aldehydic hydrogen radical. This is a very common and often prominent fragmentation for aldehydes.
 - $[M-29]^+$ ($m/z = 142$): Loss of the formyl radical ($\bullet CHO$). This is another characteristic fragmentation of aromatic aldehydes.
 - $[M-CHO-HCN]^+$ ($m/z = 115$): Subsequent loss of HCN from the quinoline ring is a possibility.

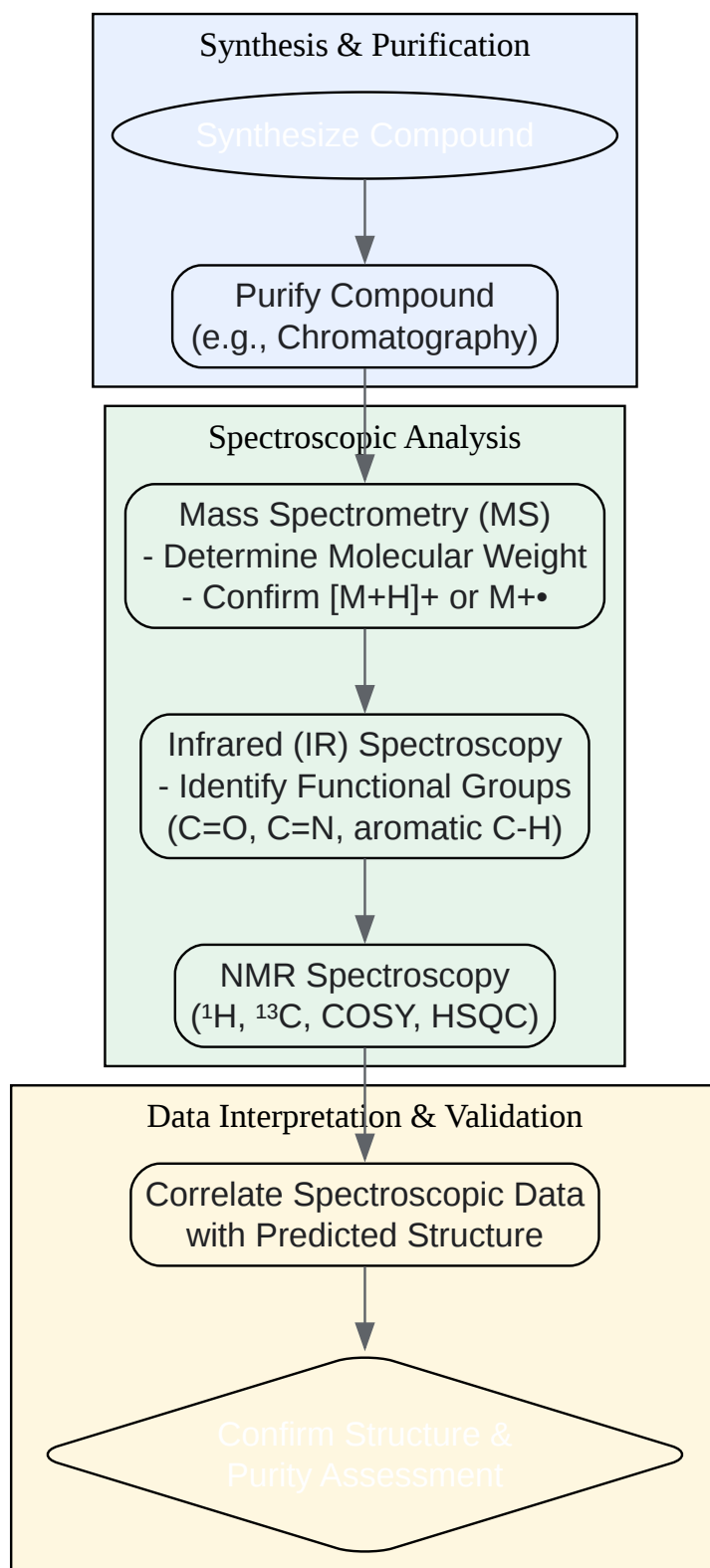
Experimental Protocol for Mass Spectrometry:

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for GC-MS and will likely produce the fragmentation patterns described above. Electrospray Ionization (ESI) is typically used for LC-MS and would likely show the protonated molecule $[M+H]^+$ at $m/z = 172$.
- Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

- **Data Analysis:** Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized compound like **6-Methylquinoline-5-carbaldehyde**.



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Caption: A typical workflow for the synthesis and spectroscopic validation of a target molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features expected for **6-Methylquinoline-5-carbaldehyde**. By understanding the anticipated NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, researchers will be well-equipped to characterize this compound upon its synthesis. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. It is the author's hope that this detailed guide will serve as a valuable resource for scientists working in the fields of synthetic chemistry, drug discovery, and materials science.

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